2-Bromo-n-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with bromoacetyl bromide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
2-Bromo-n-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-n-(2,4,5-trichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Bromo-n-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds, such as:
2-Bromo-n-(2,4-dichlorophenyl)acetamide: This compound has one less chlorine atom, which can affect its reactivity and applications.
2-Bromo-n-(2,5-dichlorophenyl)acetamide: The position of the chlorine atoms can influence the compound’s chemical properties and biological activity.
2-Bromo-n-(2,4,6-trichlorophenyl)acetamide: The additional chlorine atom can lead to differences in the compound’s stability and reactivity.
Properties
IUPAC Name |
2-bromo-N-(2,4,5-trichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXWVNRNRVLQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941743 |
Source
|
Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-61-3 |
Source
|
Record name | Acetanilide, 2-bromo-2',4',5'-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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